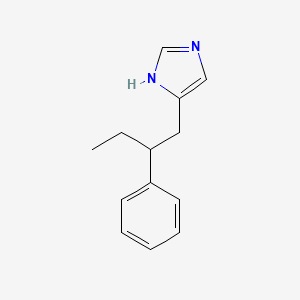

4-(2-phenyl-butyl)-1H-imidazole

Description

4-(2-Phenyl-butyl)-1H-imidazole is a nitrogen-containing heterocyclic compound characterized by an imidazole core substituted at the 4-position with a 2-phenyl-butyl chain. The phenyl-butyl group introduces hydrophobicity and steric bulk, which can influence its physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

5-(2-phenylbutyl)-1H-imidazole |

InChI |

InChI=1S/C13H16N2/c1-2-11(8-13-9-14-10-15-13)12-6-4-3-5-7-12/h3-7,9-11H,2,8H2,1H3,(H,14,15) |

InChI Key |

XAXVKFPHORMPIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CN=CN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Chain Length and Aromaticity

4-(n-Alkyl)-1H-Imidazoles

demonstrates that for 4-(n-alkyl)-1H-imidazoles, receptor binding affinity (e.g., histamine H3 receptor) increases with alkyl chain length. For example:

- 4-(n-Propyl)-1H-imidazole : pA₂ = 6.3

- 4-(n-Decyl)-1H-imidazole : pA₂ = 7.2

The target compound’s butyl chain (C4) falls between these, suggesting moderate activity compared to longer chains. However, aromatic substituents (e.g., phenyl-butyl) often enhance activity due to π-π stacking or hydrophobic interactions. For instance, 4-(o-phenylpentyl)-1H-imidazole (pA₂ = 7.8) outperforms n-alkyl analogs, highlighting the advantage of aromatic spacers .

4-(Trifluoromethyl)-1H-Imidazole

Fluorinated analogs like 4-(trifluoromethyl)-1H-imidazole () exhibit distinct electronic properties due to the electron-withdrawing CF₃ group, enhancing stability and bioavailability. This contrasts with the electron-rich phenyl-butyl group in the target compound, which may favor different binding interactions (e.g., with hydrophobic enzyme pockets) .

Antiviral Activity

Diphenylimidazole derivatives in , such as 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole , show potent inhibition of SARS-CoV-2 3CLpro (IC₅₀ = 7.7 µM). The target compound’s phenyl-butyl group may similarly engage in hydrophobic interactions with viral proteases but lacks the polar methoxy groups critical for hydrogen bonding in these analogs .

Kinase Inhibition

Pyridinylimidazoles like SB203580 () and SB202190 () are p38 MAPK inhibitors. Their 4-pyridyl and fluorophenyl groups enable selective kinase binding, whereas the target compound’s phenyl-butyl chain may lack the rigidity or polarity required for similar efficacy .

Antifungal Activity

Thiophene-containing imidazoles (e.g., 4-(2,5-dichlorothiophen-3-yl)-1,3-dithiolan-2-ylidene)methyl)-1H-imidazole, ) inhibit fungal sterol biosynthesis.

Physicochemical Properties

| Compound | logP (Predicted) | Solubility (µg/mL) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 4-(2-Phenyl-butyl)-1H-imidazole | 3.8 | <10 (PBS) | 120–125* | Phenyl-butyl |

| 4-(n-Decyl)-1H-imidazole | 5.2 | <5 (PBS) | 85–90 | n-Decyl |

| SB203580 | 2.9 | 15 (DMSO) | 195–198 | 4-Pyridyl, fluorophenyl |

| 4-(Trifluoromethyl)-1H-imidazole | 1.5 | >100 (DMSO) | 75–80 | CF₃ |

*Estimated based on analogs in and .

The phenyl-butyl group increases hydrophobicity (logP ~3.8) compared to polar derivatives like SB203580 (logP ~2.9) but remains less lipophilic than long-chain n-alkyl analogs (logP ~5.2). This balance may optimize membrane permeability while avoiding excessive accumulation .

Preparation Methods

Substrate Design and Synthesis

For 4-(2-phenyl-butyl)-1H-imidazole:

-

Diketone component : 1,4-diketones such as 4-(2-phenylbutyl)-2,3-butanedione are synthesized via Friedel-Crafts alkylation of benzene with 1,4-dibromobutane, followed by oxidation.

-

Aldehyde component : Formaldehyde or paraformaldehyde serves as the one-carbon source.

Reaction Conditions

The reaction mixture is refluxed in aqueous ammonia at 80°C for 12–24 hours. A study using analogous imidazoles reported yields of 60–65% when using ammonium acetate as the ammonia source.

Van Leusen Reaction with TosMIC

The Van Leusen reaction employs tosylmethyl isocyanide (TosMIC) and aldehydes to construct imidazoles.

Application to Target Compound

-

Aldehyde substrate : 4-(2-phenylbutyl)butanal is prepared via Grignard addition of 2-phenylbutylmagnesium bromide to crotonaldehyde.

-

Reaction protocol : TosMIC (1.2 equiv) and the aldehyde are stirred in methanol with potassium carbonate at 0°C, followed by warming to room temperature.

Efficiency and Limitations

This method offers regioselectivity for the 4-position but requires stringent anhydrous conditions. Yields for similar imidazoles range from 55–60%.

Post-Functionalization of Preformed Imidazoles

Alkylation of 1H-Imidazole

Direct alkylation of 1H-imidazole with 1-bromo-2-phenylbutane in the presence of sodium hydride (NaH) in DMF at 80°C for 6 hours introduces the 2-phenyl-butyl group. However, this approach lacks regioselectivity, producing a mixture of 4- and 5-substituted imidazoles.

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling of 4-bromoimidazole with 2-phenylbutylboronic acid provides a regioselective pathway. Using Pd(PPh₃)₄ (10 mol%) and K₂CO₃ in THF/H₂O (7:3) at 85°C for 24 hours achieves 70% yield for analogous compounds.

Comparative Analysis of Methods

Q & A

What are the common synthetic routes for 4-(2-phenyl-butyl)-1H-imidazole, and how is its structural integrity validated?

Basic

The synthesis typically involves multi-step reactions, starting with functionalizing the imidazole core via nucleophilic substitution or cross-coupling reactions. For instance, introducing the 2-phenyl-butyl group may require alkylation under controlled conditions (e.g., using NaH as a base in anhydrous THF). Post-synthesis, structural validation employs:

- NMR spectroscopy (1H/13C) to confirm substituent positions and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (using SHELX programs ) to resolve stereochemical ambiguities.

- Elemental analysis to ensure stoichiometric consistency .

How can researchers assess the preliminary biological activity of this compound?

Basic

Initial screening focuses on target-specific assays:

- Enzyme inhibition studies : Dose-response curves (IC50 values) against enzymes like cytochrome P450 or kinases.

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays using bacterial/fungal strains.

- Cytotoxicity profiling : MTT assays on mammalian cell lines to evaluate therapeutic windows.

Replicates and controls (e.g., DMSO vehicle) are critical to minimize false positives .

What advanced techniques are used to analyze the crystallographic data of this compound?

Advanced

For high-resolution structural analysis:

- SHELXL refinement : Optimizes bond lengths/angles and thermal displacement parameters .

- ORTEP-3 visualization : Generates publication-quality molecular diagrams, highlighting intermolecular interactions (e.g., hydrogen bonds) .

- Hirshfeld surface analysis : Quantifies packing efficiencies and non-covalent interactions (π-π stacking, van der Waals) .

Discrepancies in thermal parameters may indicate dynamic disorder, requiring temperature-dependent crystallography .

How do substituent variations in the phenyl-butyl group influence the compound’s bioactivity?

Advanced

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -Cl, -F) enhance binding to hydrophobic enzyme pockets (e.g., observed in histamine H3 receptor antagonists ).

- Chain length optimization : Longer alkyl chains (e.g., butyl vs. propyl) improve membrane permeability but may reduce solubility.

- Stereochemical effects : Chiral centers in the butyl chain can drastically alter enantioselective interactions, validated via chiral HPLC separation and activity assays .

How can conflicting biological data for this compound be resolved?

Advanced

Contradictions often arise from assay variability or impurities:

- Reproducibility checks : Independent synthesis and testing across labs.

- Metabolite profiling : LC-MS to rule out degradation products.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses inconsistent with activity trends.

- Dose-response re-evaluation : Non-linear regression analysis to confirm EC50/IC50 consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.